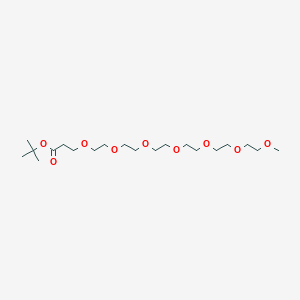

m-PEG7-Boc

説明

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O9/c1-20(2,3)29-19(21)5-6-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-7-22-4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQOLQLYLAUIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198573 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874208-90-9 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG7-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG7-t-butyl ester is a heterobifunctional chemical linker of significant interest in the fields of chemical biology and drug discovery. As a member of the polyethylene glycol (PEG) family of linkers, it offers a unique combination of properties that are highly advantageous for the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols associated with its use.

Structurally, the molecule can be deconstructed into three key components:

-

m (methoxy): A methoxy group (CH₃O-) that caps one end of the molecule, rendering it chemically inert at this terminus.

-

PEG7: A polyethylene glycol chain consisting of seven repeating ethylene glycol units. This hydrophilic chain is crucial for improving the solubility and pharmacokinetic properties of the molecules it is incorporated into.

-

t-butyl ester: A tert-butyl ester group that protects a carboxylic acid functionality. This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal a reactive carboxyl group, enabling covalent conjugation to other molecules.

Physicochemical Properties

The fundamental properties of m-PEG7-t-butyl ester are summarized in the table below. These data are essential for designing and executing synthetic strategies.

| Property | Value | Reference(s) |

| Chemical Name | tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | [1] |

| Synonyms | m-PEG7-Boc | [1] |

| CAS Number | 874208-90-9 | [1] |

| Molecular Formula | C₂₀H₄₀O₉ | [1] |

| Molecular Weight | 424.5 g/mol | [1] |

| Purity | Typically ≥95% | |

| Appearance | Colorless to light yellow oil | |

| Storage Conditions | Store at -20°C, keep in a dry and dark place. |

Applications in Drug Development

The heterobifunctional nature of m-PEG7-t-butyl ester makes it a versatile tool in the construction of complex biomolecules. The inert methoxy-terminated PEG chain enhances solubility and can improve the pharmacokinetic profile of the final conjugate, while the protected carboxyl group provides a handle for sequential, controlled conjugation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[2] These molecules are composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2]

The linker is a critical component of a PROTAC, as its length, flexibility, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[2] PEG-based linkers, such as m-PEG7-t-butyl ester, are widely used due to their ability to:

-

Improve Solubility: The hydrophilic PEG chain can significantly enhance the aqueous solubility of often hydrophobic POI and E3 ligase ligands.

-

Provide Optimal Spacing: The length of the PEG chain can be precisely controlled to achieve the optimal distance and orientation between the POI and E3 ligase for efficient ternary complex formation.

-

Enhance Cell Permeability: The physicochemical properties of the PEG linker can be tuned to improve the cell permeability of the PROTAC molecule.

The general mechanism of PROTAC action is illustrated below.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker in an ADC plays a crucial role in connecting the antibody to the cytotoxic payload.[3] PEG linkers are often incorporated into ADCs to:

-

Increase Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. The inclusion of a PEG linker can mitigate this, reducing the likelihood of aggregation and improving the overall stability and pharmacokinetic properties of the ADC.[]

-

Modulate Drug-to-Antibody Ratio (DAR): The properties of the linker can influence the number of drug molecules that can be attached to the antibody, a critical parameter for ADC efficacy and safety.

-

Control Drug Release: While m-PEG7-t-butyl ester itself forms a stable amide bond after conjugation, other PEG linkers can be designed to be cleavable under specific conditions within the target cell, ensuring the release of the cytotoxic payload only at the site of action.

Experimental Protocols

The use of m-PEG7-t-butyl ester in synthesis typically involves a two-step process: deprotection of the t-butyl ester to reveal the carboxylic acid, followed by coupling of the carboxylic acid to an amine-containing molecule.

Step 1: Deprotection of the t-butyl Ester

The t-butyl ester is a robust protecting group that is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The byproducts of this reaction, isobutylene and carbon dioxide (if a carbamate is being deprotected), are volatile, which simplifies purification.

Detailed Protocol for t-butyl Ester Deprotection:

This protocol is a general procedure and may require optimization for specific substrates.

-

Materials:

-

Ugi product (or other t-butyl ester-containing compound)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Water (deionized)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the t-butyl ester-containing starting material in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.

-

Stir the solution at room temperature for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash it sequentially with water (2 times) and brine (1 time).[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.

-

The crude product is often of sufficient purity to be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.[5]

-

Step 2: Amide Bond Formation

The newly revealed carboxylic acid can be coupled to a primary or secondary amine using standard peptide coupling reagents.

Detailed Protocol for Amide Coupling:

This protocol provides a general method for amide bond formation and may need to be adapted based on the specific substrates.

-

Materials:

-

PEG-carboxylic acid (from Step 1)

-

Amine-containing molecule (e.g., POI ligand or E3 ligase ligand)

-

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

-

Procedure:

-

Dissolve the PEG-carboxylic acid (1.0 equivalent) in the anhydrous solvent.

-

Add the coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final conjugate.

-

Example Workflow: Synthesis of a PROTAC

The synthesis of a PROTAC often involves a modular approach where the linker is sequentially coupled to the POI ligand and the E3 ligase ligand. The following workflow illustrates how m-PEG7-t-butyl ester could be used in the synthesis of a hypothetical PROTAC.

Purification and Characterization

The purification of PEGylated molecules, including PROTACs and ADCs, can be challenging due to the properties of the PEG chain. Common purification techniques include:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying final products and intermediates.

-

Size-Exclusion Chromatography (SEC): SEC can be used to separate molecules based on their hydrodynamic radius, which is useful for removing unreacted small molecules from larger PEGylated conjugates.[6]

-

Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be effective in purifying PEGylated proteins where the PEG chain may shield some of the protein's surface charges.[6]

Characterization of the final product is critical to confirm its identity and purity. Standard analytical techniques include:

-

Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

m-PEG7-t-butyl ester is a valuable and versatile heterobifunctional linker for the synthesis of complex therapeutic molecules. Its well-defined structure, which includes a hydrophilic PEG spacer and a protected carboxylic acid, provides researchers with a powerful tool to improve the solubility, pharmacokinetic properties, and overall efficacy of next-generation drugs like PROTACs and ADCs. A thorough understanding of its chemical properties and the associated experimental protocols is essential for its successful application in drug discovery and development programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG7-t-butyl Ester

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of m-PEG7-t-butyl ester, a heterobifunctional PEG linker. It is intended for researchers, scientists, and professionals involved in drug development, bioconjugation, and medicinal chemistry.

Core Chemical Properties and Specifications

m-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative that features a methoxy cap at one end and a t-butyl ester protected carboxyl group at the other. This structure imparts unique characteristics that are highly valuable in the synthesis of complex biomolecules.

Summary of Chemical Data

The key quantitative and identifying properties of m-PEG7-t-butyl ester are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | [1] |

| Synonyms | m-PEG7-Boc, tert-butyl 2,5,8,11,14,17,20-heptaoxatricosan-23-oate | [1][2] |

| CAS Number | 874208-90-9 | [1] |

| Molecular Formula | C₂₀H₄₀O₉ | [1][2] |

| Molecular Weight | 424.5 g/mol | [1][2] |

| Exact Mass | 424.26723285 Da | [1] |

| Purity | Typically ≥98% | [3][4] |

| Storage Condition | -20°C | [4] |

| Shipping Condition | Ambient Temperature | [4] |

Key Structural Features and Applications

The utility of m-PEG7-t-butyl ester stems from its distinct structural components: the hydrophilic PEG spacer and the acid-labile t-butyl ester protecting group.

-

Hydrophilic PEG Spacer : The seven-unit polyethylene glycol chain is hydrophilic, which significantly increases the solubility of the molecule and any conjugate it is attached to in aqueous media.[2][4] This is a critical feature for biological applications, improving the pharmacokinetic properties of conjugated drugs or proteins.[5]

-

t-Butyl Ester Protecting Group : The carboxylic acid is protected by a tert-butyl (t-butyl) group. This ester is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid.[2][4][6] This selective deprotection allows for controlled, sequential chemical modifications, a cornerstone of multi-step synthesis.[7]

This combination makes m-PEG7-t-butyl ester a versatile linker in various bioconjugation and drug delivery applications, including:

-

Antibody-Drug Conjugates (ADCs) : The PEG linker can be used to attach a cytotoxic drug to an antibody, improving the ADC's solubility and stability.[3][6]

-

PROTACs (Proteolysis-Targeting Chimeras) : It serves as a linker to connect a target-binding ligand and an E3 ligase ligand in PROTAC molecules, facilitating targeted protein degradation.[6][8]

-

Drug Delivery and Formulation : It is particularly useful in formulating poorly soluble drugs, enhancing both their solubility and bioavailability.[5]

The logical relationship between the structure of m-PEG7-t-butyl ester and its primary functions is illustrated in the diagram below.

Experimental Protocols

While specific, detailed protocols for every application of m-PEG7-t-butyl ester are proprietary or publication-specific, a general experimental workflow for its use in bioconjugation is outlined below. This involves the initial conjugation step followed by the deprotection of the t-butyl ester.

General Protocol for t-Butyl Ester Deprotection

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for subsequent reactions. This is typically achieved under acidic conditions.

-

Dissolution : Dissolve the t-butyl ester-containing compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Acid Treatment : Add a strong acid. A common choice is trifluoroacetic acid (TFA), often used as a 20-50% solution in the reaction solvent. The reaction is typically run at room temperature.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This usually takes 1 to 4 hours.

-

Workup : Upon completion, remove the acid and solvent under reduced pressure. The crude product can then be purified using standard techniques like flash chromatography or preparative HPLC.

Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of t-butyl esters.[9]

The following diagram illustrates a typical experimental workflow using a PEG linker with a t-butyl ester.

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key analytical technique for confirming the structure of m-PEG7-t-butyl ester. A ¹H NMR spectrum is available from some suppliers.[4][10] The expected chemical shifts for the key protons are:

-

~1.45 ppm (singlet, 9H) : This strong singlet corresponds to the nine equivalent protons of the tert-butyl group. Its presence is a clear indicator of the intact ester.

-

~3.38 ppm (singlet, 3H) : This singlet arises from the three protons of the terminal methoxy (CH₃O-) group.

-

~3.5-3.7 ppm (multiplet) : This complex region contains the signals from the numerous methylene (-CH₂CH₂O-) protons of the PEG chain.

-

~2.5 ppm (triplet) and ~3.8 ppm (triplet) : These signals typically correspond to the two methylene groups (-CH₂CH₂-) adjacent to the ester functionality.

The disappearance of the characteristic singlet at ~1.45 ppm after acid treatment provides strong evidence for the successful deprotection of the t-butyl group.[11]

References

- 1. m-PEG7-t-butyl ester | C20H40O9 | CID 57890903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-PEG7-t-butyl ester|CAS 874208-90-9|DC Chemicals [dcchemicals.com]

- 3. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 4. m-PEG7-t-butyl ester, 874208-90-9 | BroadPharm [broadpharm.com]

- 5. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 6. PEG7-t-butly ester | 361189-64-2 [chemicalbook.com]

- 7. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]

- 8. Benzyl-PEG7-t-butyl ester_TargetMol [targetmol.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. PEG7-t-butly ester(361189-64-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

m-PEG7-t-butyl ester structure and molecular weight

An In-Depth Technical Guide to m-PEG7-t-butyl Ester

Introduction

m-PEG7-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and drug delivery research. This guide provides a comprehensive overview of its chemical structure, molecular weight, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

m-PEG7-t-butyl ester is characterized by a methoxy-terminated PEG chain of seven ethylene glycol units and a t-butyl ester functional group. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a critical factor in many biological applications.[1][2] The t-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C20H40O9 | [3][4] |

| Molecular Weight | 424.5 g/mol | [2][3][4] |

| CAS Number | 874208-90-9 | [2][3][4] |

Chemical Structure Visualization

The structure of m-PEG7-t-butyl ester consists of a methoxy group at one end, a chain of seven repeating ethylene glycol units, and a tert-butyl ester at the other end.

References

An In-Depth Technical Guide to m-PEG7-t-butyl ester (CAS: 874208-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG7-t-butyl ester, with the CAS number 874208-90-9, is a monodisperse polyethylene glycol (PEG) linker that plays a crucial role in modern drug discovery and development, particularly in the burgeoning field of targeted protein degradation.[1][2] This heterobifunctional linker is comprised of a seven-unit PEG chain, which imparts hydrophilicity, and is capped at one end with a methoxy group and at the other with a t-butyl ester-protected carboxylic acid.[3][4] The hydrophilic nature of the PEG spacer enhances the solubility and bioavailability of the molecules it is incorporated into, a significant advantage in drug design.[1][5] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to allow for subsequent conjugation to other molecules.[3][4]

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for m-PEG7-t-butyl ester, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of m-PEG7-t-butyl ester is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 874208-90-9 | --INVALID-LINK-- |

| Molecular Formula | C20H40O9 | --INVALID-LINK-- |

| Molecular Weight | 424.5 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid or oil | BroadPharm |

| Purity | ≥98% | BroadPharm |

| Solubility | Soluble in water, DMSO, DCM, DMF | BroadPharm |

| Storage | -20°C, desiccated | BroadPharm |

Note: Some properties like melting and boiling points are not consistently reported in publicly available sources and are therefore excluded.

Applications in Drug Discovery

The primary application of m-PEG7-t-butyl ester is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.[2]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase (the "anchor").

-

A linker that connects the warhead and the anchor.[2]

m-PEG7-t-butyl ester serves as a flexible and hydrophilic linker, offering several advantages in PROTAC design:

-

Improved Solubility: The PEG chain enhances the aqueous solubility of the often hydrophobic warhead and anchor ligands, improving the overall pharmacokinetic properties of the PROTAC.[1]

-

Optimal Length and Flexibility: The seven ethylene glycol units provide a suitable length and flexibility to allow for the proper orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[2]

-

Synthetic Versatility: The t-butyl ester protected carboxyl group allows for a controlled, stepwise synthesis of the PROTAC molecule.[6]

Beyond PROTACs, PEG linkers like m-PEG7-t-butyl ester are also utilized in the development of antibody-drug conjugates (ADCs) and for the PEGylation of proteins and peptides to enhance their therapeutic properties.[5]

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation is a well-defined process within the cell. The following diagram illustrates this pathway.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m-PEG7-t-butyl ester, 874208-90-9 | BroadPharm [broadpharm.com]

- 4. m-PEG7-t-butyl ester|CAS 874208-90-9|DC Chemicals [dcchemicals.com]

- 5. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 6. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]

The Indispensable Role of the t-Butyl Ester in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is paramount. Among these, the tert-butyl (t-butyl or tBu) ester stands out as a robust and versatile shield for carboxylic acids. Its widespread adoption stems from a unique combination of stability under a variety of reaction conditions and the facility of its removal under specific, mild acidic protocols. This technical guide provides an in-depth exploration of the core functions, applications, and experimental considerations of the t-butyl ester protecting group.

Core Function and Advantages

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid functional group, preventing it from participating in unwanted side reactions while chemical transformations are carried out on other parts of the molecule.[1][2][3] The bulky nature of the t-butyl group provides significant steric hindrance, rendering the ester carbonyl less susceptible to nucleophilic attack.

The key advantages of employing a t-butyl ester protecting group include:

-

Stability: It is highly stable to a wide range of reagents, including nucleophiles, bases, and reducing agents.[2] This stability allows for a broad scope of chemical manipulations elsewhere in the molecule without premature cleavage of the protecting group.

-

Acid-Labile Deprotection: The t-butyl ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[2][4] This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups).[5]

-

Clean Deprotection Products: The acid-catalyzed removal of the t-butyl group proceeds via a mechanism that generates volatile isobutylene and the corresponding carboxylic acid, simplifying purification of the final product.[6]

Applications in Peptide Synthesis

The t-butyl ester finds extensive application in solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[7] In this context, the side chains of acidic amino acids, such as aspartic acid (Asp) and glutamic acid (Glu), are protected as t-butyl esters (Asp(OtBu) and Glu(OtBu)).[7][8] This protection prevents the side-chain carboxyl groups from interfering with the peptide bond formation at the C-terminus. The t-butyl protecting groups on the side chains are stable to the basic conditions (typically piperidine) used to remove the N-terminal Fmoc group at each cycle of peptide elongation.[4] Finally, at the end of the synthesis, the t-butyl esters are cleaved simultaneously with the cleavage of the peptide from the solid support using a strong acid cocktail, typically containing TFA.[4]

Experimental Protocols

Protection of Carboxylic Acids as t-Butyl Esters

The introduction of a t-butyl ester can be achieved through several methods. A common and effective method involves the acid-catalyzed addition of isobutylene or the use of t-butyl acetate with a strong acid catalyst.

Typical Experimental Protocol:

-

Dissolve the carboxylic acid in a suitable solvent (e.g., dichloromethane or tert-butyl acetate).

-

Cool the solution in an ice bath.

-

Add a catalytic amount of a strong acid, such as perchloric acid (HClO4) or sulfuric acid (H2SO4).[9]

-

Slowly bubble isobutylene gas through the solution or add an excess of liquid isobutylene. Alternatively, use tert-butyl acetate as both the reagent and solvent.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the t-butyl ester product by flash column chromatography if necessary.

Deprotection of t-Butyl Esters

The removal of the t-butyl ester is most commonly achieved using trifluoroacetic acid.

Typical Experimental Protocol:

-

Dissolve the t-butyl ester-protected compound in a suitable solvent, typically dichloromethane (DCM).[9][10]

-

Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of DCM/TFA).[9]

-

Stir the reaction mixture at room temperature.[9][10] The reaction time can vary from 30 minutes to a few hours, depending on the substrate.[10]

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The crude carboxylic acid can then be purified by recrystallization, precipitation, or chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the deprotection of t-butyl esters.

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 3 - 5 h | High | [9][10] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 24 h | Good | [11] |

| p-Toluenesulfonic Acid (p-TsOH) | Solvent-free (Microwave) | N/A | 3 - 4 min | High | [12] |

| Magic Blue (MB•+)/Triethylsilane | N/A | N/A | 40 min | up to 95% | [13] |

| Aqueous Phosphoric Acid | N/A | N/A | N/A | High | [14] |

Signaling Pathways and Experimental Workflows

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a t-butyl ester under acidic conditions proceeds through a unimolecular elimination mechanism (E1). The key intermediate is the highly stable tertiary carbocation.

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Experimental Workflow for Protection and Deprotection

The following diagram illustrates a typical workflow for the use of a t-butyl ester protecting group in a multi-step synthesis.

Caption: General workflow for t-butyl ester protection.

Conclusion

The t-butyl ester protecting group is an invaluable tool in the arsenal of the synthetic chemist. Its inherent stability and the ease of its selective removal under mild acidic conditions make it an ideal choice for the protection of carboxylic acids in complex synthetic routes. A thorough understanding of its properties, applications, and associated experimental protocols is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and successful synthetic strategies.

References

- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. youtube.com [youtube.com]

- 4. Bot Detection [iris-biotech.de]

- 5. biosynth.com [biosynth.com]

- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. 4.4. General Procedure of Deprotection of tert-Butyl Esters to Carboxylic Acids 8a–c [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tert-Butyl Esters [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Storage of m-PEG7-t-butyl ester

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG7-t-butyl ester, a versatile heterobifunctional PEG linker. Understanding the chemical properties and handling requirements of this reagent is critical to ensure its integrity, performance, and the reproducibility of experimental outcomes in research and drug development applications.

Introduction to m-PEG7-t-butyl ester

m-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative that features a methoxy group at one terminus and a tert-butyl ester-protected carboxylic acid at the other. The hydrophilic seven-unit PEG spacer enhances solubility in aqueous media, a valuable property in bioconjugation and drug delivery.[1][2][3] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions to allow for subsequent conjugation reactions.

Chemical Properties and Structure

The key to understanding the stability of m-PEG7-t-butyl ester lies in its structure, which consists of two main components: the PEG backbone and the t-butyl ester functional group.

| Property | Value |

| Molecular Formula | C20H40O9[1][4] |

| Molecular Weight | 424.5 g/mol [1][4] |

| CAS Number | 874208-90-9[1][4] |

| Appearance | Viscous liquid[2] |

| Solubility | Soluble in water and many polar organic solvents like DMSO, methylene chloride, and acetone.[5][6][7] |

Stability Profile

The stability of m-PEG7-t-butyl ester is influenced by pH, temperature, light, and the presence of oxygen. The two primary points of vulnerability are the t-butyl ester bond and the polyether backbone of the PEG chain.

| Condition | Effect on t-Butyl Ester Group | Effect on PEG Backbone |

| Acidic Conditions | Labile. The t-butyl ester is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield the free carboxylic acid.[1][7][8] | Stable. |

| Basic Conditions | Generally Stable. The t-butyl ester is remarkably stable to base-catalyzed hydrolysis compared to other esters (e.g., methyl or ethyl esters), allowing for orthogonal deprotection strategies.[8][9] | Stable. |

| Aqueous Solutions (Neutral pH) | Susceptible to slow hydrolysis. Long-term storage in aqueous buffers like PBS can lead to hydrolytic degradation of the ester bond.[10][11] | Generally stable, but impurities can form over time.[5] |

| Oxygen / Air | Stable. | Susceptible to oxidation. In the presence of oxygen, the PEG chain can undergo oxidative degradation, leading to chain cleavage and the formation of impurities such as aldehydes and peroxides.[5][12] |

| Light | Stable. | Sensitive. Light can accelerate the oxidative degradation of the PEG backbone.[12][13] |

| Elevated Temperature | Labile. High temperatures can induce cleavage. | Degradation is accelerated. Warm temperatures significantly increase the rate of oxidative degradation.[5][12] |

Recommended Storage and Handling

Proper storage is paramount to prevent degradation and maintain the quality of the reagent. Dry storage under an inert atmosphere at low temperatures is the gold standard.

| Parameter | Recommended Long-Term Storage Condition | Rationale |

| Temperature | -20°C (or between -15°C and -40°C) [1][2][12][13] | Minimizes both hydrolytic and oxidative degradation rates. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). [12][13] | Prevents oxidative degradation of the PEG backbone. |

| Light | Protect from light (store in the dark). [12][13] | Prevents light-induced oxidation. |

| Moisture | Keep dry. Store in a tightly sealed container, potentially with an external desiccant.[13] Dry, lyophilized storage is preferred over storage in solution.[10][11] | Prevents hydrolysis of the t-butyl ester bond. |

Handling Protocol:

-

Before use, allow the sealed container to warm slowly to room temperature to prevent moisture condensation upon opening.[13]

-

Once opened, handle the material quickly.

-

After dispensing the required amount, backfill the container with an inert gas (Argon or Nitrogen) before sealing tightly.[13]

-

For frequent use, consider aliquoting the reagent into smaller, single-use vials to avoid repeated exposure of the bulk material to atmospheric conditions.[13]

Degradation and Deprotection Pathways

The primary chemical transformations of m-PEG7-t-butyl ester involve the intended acid-catalyzed deprotection and the unintended oxidative degradation of the PEG chain.

References

- 1. m-PEG7-t-butyl ester, 874208-90-9 | BroadPharm [broadpharm.com]

- 2. PEG7-t-butly ester | 361189-64-2 [chemicalbook.com]

- 3. m-PEG7-t-butyl ester|CAS 874208-90-9|DC Chemicals [dcchemicals.com]

- 4. m-PEG7-t-butyl ester | C20H40O9 | CID 57890903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 11. Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hamptonresearch.com [hamptonresearch.com]

- 13. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

An In-Depth Technical Guide to the Mechanism of Action of m-PEG7-t-butyl Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of m-PEG7-t-butyl ester in the field of bioconjugation. Special focus is given to its role in the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to m-PEG7-t-butyl Ester

m-PEG7-t-butyl ester is a heterobifunctional linker molecule widely employed in bioconjugation. Its structure consists of a monomethylated polyethylene glycol (PEG) chain of seven ethylene glycol units, which imparts hydrophilicity, and a t-butyl ester protected carboxylic acid. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the protected carboxyl group allows for controlled, sequential conjugation reactions.[1][2]

The key features of m-PEG7-t-butyl ester include:

-

Hydrophilicity: The PEG chain improves the water solubility of the molecule and the final bioconjugate, which can be advantageous for handling and in vivo applications.[][]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[2]

-

Defined Length: The monodisperse nature of the seven-unit PEG chain allows for precise control over the linker length, which is critical for optimizing the efficacy of molecules like PROTACs.[5]

-

Orthogonal Reactivity: The t-butyl ester protecting group enables a two-step conjugation strategy. The ester is stable under many reaction conditions but can be selectively removed to reveal a carboxylic acid for subsequent coupling.[6]

Mechanism of Action in Bioconjugation

The use of m-PEG7-t-butyl ester in bioconjugation typically involves a two-stage process: deprotection of the t-butyl ester followed by the coupling of the resulting carboxylic acid to a biomolecule.

Stage 1: Deprotection of the t-butyl Ester

The t-butyl ester is a robust protecting group that is readily cleaved under acidic conditions to yield a free carboxylic acid and isobutylene.[7] A common reagent for this deprotection is trifluoroacetic acid (TFA).

The general mechanism for the acid-catalyzed deprotection of a t-butyl ester is as follows:

-

Protonation of the carbonyl oxygen of the ester by the acid.

-

Formation of a stable tertiary carbocation (t-butyl cation) upon cleavage of the carbon-oxygen bond.

-

Deprotonation of the t-butyl cation to form isobutylene.

This deprotection step is crucial as it unmasks the reactive carboxylic acid functionality at the desired stage of the synthesis.

Stage 2: Amide Bond Formation

Once the carboxylic acid is deprotected, it can be coupled to a primary amine, such as the side chain of a lysine residue on a protein or a synthetic molecule bearing an amino group. The direct reaction between a carboxylic acid and an amine is generally slow. Therefore, the carboxylic acid is typically activated using a coupling reagent.[8]

A widely used method for activating carboxylic acids for bioconjugation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[9]

The mechanism of EDC/NHS-mediated amide bond formation proceeds as follows:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

-

Formation of a Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solution. NHS reacts with this intermediate to form a more stable NHS ester, releasing an EDC byproduct as a soluble urea derivative.[9]

-

Amine Coupling: The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.[7]

This two-stage mechanism allows for the controlled and efficient conjugation of the PEG linker to a biomolecule.

Applications in Drug Development

m-PEG7-t-butyl ester is a valuable tool in the development of complex therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC.[] PEG linkers, such as those derived from m-PEG7-t-butyl ester, can be used to connect the drug to the antibody. The hydrophilic nature of the PEG chain can help to mitigate the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation and improving the pharmacokinetic profile of the ADC.[2][10]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[12]

The linker in a PROTAC is a critical determinant of its efficacy. The length and composition of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[][13] PEG linkers are widely used in PROTAC design due to their ability to provide the necessary flexibility and hydrophilicity for optimal ternary complex formation.[5]

Quantitative Data in Bioconjugation

The following tables summarize representative quantitative data relevant to the performance of bioconjugates utilizing PEG linkers. While not specific to m-PEG7-t-butyl ester, this data illustrates the key parameters assessed in the development of ADCs and PROTACs.

Table 1: Stability of PEGylated Antibody-Drug Conjugates (ADCs)

| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | % Monomer after 28 days at 4°C | % Aggregation after 28 days at 4°C |

| ADC-1 | Non-PEGylated | 4 | 95.2 | 4.8 |

| ADC-2 | Linear PEG4 | 4 | 98.1 | 1.9 |

| ADC-3 | Branched PEG8 | 4 | 98.5 | 1.5 |

| ADC-4 | Non-PEGylated | 8 | 88.7 | 11.3 |

| ADC-5 | Linear PEG12 | 8 | 96.3 | 3.7 |

Data is representative and compiled from principles discussed in cited literature.[14][15][16]

Table 2: Kinetic Parameters of PROTAC-Induced Ternary Complex Formation

| PROTAC | Linker Composition | Binary Affinity (Target, KD, nM) | Binary Affinity (E3 Ligase, KD, nM) | Ternary Complex Dissociation Rate (koff, s-1) | Cooperativity (α) |

| PROTAC-A | Alkyl Chain | 50 | 150 | 0.1 | 0.8 |

| PROTAC-B | PEG4 | 45 | 160 | 0.05 | 1.5 |

| PROTAC-C | PEG8 | 60 | 140 | 0.02 | 2.3 |

KD = Dissociation Constant. A lower KD indicates higher affinity. koff = off-rate. A lower koff indicates a more stable complex. Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation. Data is representative and based on principles from cited literature.[12][13]

Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps involving m-PEG7-t-butyl ester in a typical bioconjugation workflow.

Protocol for t-butyl Ester Deprotection

-

Reagents and Materials:

-

m-PEG7-t-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve m-PEG7-t-butyl ester in DCM (e.g., 10 mg/mL).

-

Add TFA to the solution in a 1:1 (v/v) ratio with DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected m-PEG7-acid.

-

Protocol for EDC/NHS-Mediated Amine Coupling

-

Reagents and Materials:

-

Deprotected m-PEG7-acid

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Dialysis or size-exclusion chromatography equipment for protein purification

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the deprotected m-PEG7-acid in an appropriate amine-free buffer.

-

Add a molar excess of EDC (e.g., 5-10 fold) and NHS (e.g., 5-10 fold) to the solution of the deprotected PEG linker.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Add the amine-containing molecule to the activated PEG linker solution. The molar ratio of the PEG linker to the amine will depend on the desired degree of labeling.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) if necessary.

-

Purify the resulting bioconjugate to remove excess reagents and byproducts. For protein conjugates, this is typically achieved by dialysis or size-exclusion chromatography.

-

Visualizations

Signaling Pathway

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

Caption: Bioconjugation workflow using m-PEG7-t-butyl ester.

Logical Relationship

Caption: Logical relationship of components in bioconjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. adcreview.com [adcreview.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. cellmosaic.com [cellmosaic.com]

- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. hepatochem.com [hepatochem.com]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. purepeg.com [purepeg.com]

- 11. precisepeg.com [precisepeg.com]

- 12. researchgate.net [researchgate.net]

- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

Unveiling the Hydrophilic Nature of m-PEG7-t-butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrophilic properties of m-PEG7-t-butyl ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. The strategic incorporation of a polyethylene glycol (PEG) spacer significantly influences the molecule's solubility and pharmacokinetic profile, a critical consideration in the design of novel therapeutics and research tools. This document provides a comprehensive overview of its hydrophilic characteristics, supported by quantitative data, representative experimental protocols, and a structural-functional diagram.

Core Physicochemical and Hydrophilic Properties

The hydrophilic character of m-PEG7-t-butyl ester is primarily attributed to its seven-unit polyethylene glycol chain, which readily interacts with water molecules. The t-butyl ester group, while more hydrophobic, serves as a protecting group for a carboxylic acid, enabling controlled, stepwise conjugation strategies.[1][2] The balance between the hydrophilic PEG chain and the t-butyl ester moiety defines its overall physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀O₉ | PubChem[3] |

| Molecular Weight | 424.5 g/mol | PubChem[3] |

| Computed XLogP3 | 1.3 | PubChem[3] |

| Water Solubility | Qualitatively high; increases solubility of conjugates in aqueous media.[3][4][5] | Multiple Sources |

Probing Hydrophilicity: Representative Experimental Protocols

While specific experimental protocols for m-PEG7-t-butyl ester are not widely published, standard methodologies for determining the partition coefficient (LogP) and aqueous solubility of PEGylated compounds are applicable. The following represents a composite of established experimental procedures.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This traditional method directly measures the partitioning of a compound between n-octanol and water, providing an empirical LogP value.[4][6]

Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. The aqueous phase should be a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: A stock solution of m-PEG7-t-butyl ester is prepared in the aqueous phase.

-

Partitioning: A known volume of the sample solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Equilibration: The mixture is gently agitated for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.[5]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of m-PEG7-t-butyl ester in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or Charged Aerosol Detector, as PEG itself lacks a strong chromophore).[5][7]

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])[4]

Workflow for LogP Determination

Caption: Workflow for Shake-Flask LogP Determination.

Assessment of Apparent Water Solubility via PEG Precipitation Assay

For highly soluble compounds like PEGylated molecules, determining an absolute solubility limit can be challenging. An adapted PEG precipitation method can be used to assess the "apparent solubility," which is a useful proxy for comparing the solubility of different molecules or formulations.[8][9][10]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of m-PEG7-t-butyl ester in a buffer of interest. Also, prepare a high-concentration stock solution of a precipitating agent, typically a high molecular weight polyethylene glycol (e.g., PEG 8000), in the same buffer.[8]

-

Serial Dilution: In a microplate format, create a series of dilutions of the precipitating PEG stock solution.

-

Sample Addition: Add a fixed amount of the m-PEG7-t-butyl ester stock solution to each well containing the serially diluted precipitant.

-

Incubation: The plate is incubated for a set period to allow for any precipitation to occur.

-

Turbidity Measurement: The turbidity of each well is measured spectrophotometrically (e.g., at 340 nm or 600 nm). An increase in absorbance indicates precipitation.

-

Data Analysis: The concentration of the precipitating PEG at which precipitation begins (the onset) or at the midpoint of the precipitation curve can be used as a measure of the apparent solubility.[9] A higher concentration of precipitant required to induce precipitation indicates higher apparent solubility of the analyte.

Structural Basis of Hydrophilicity

The hydrophilic nature of m-PEG7-t-butyl ester is a direct consequence of its molecular structure. The repeating ether units of the PEG chain are capable of forming hydrogen bonds with water molecules, leading to its high aqueous solubility. The terminal methoxy group and the internal ether linkages contribute to this hydrophilicity. In contrast, the t-butyl ester group is more lipophilic due to its alkyl nature. This bifunctional character is essential for its role as a linker, allowing it to bridge hydrophobic drug molecules with an aqueous environment.

Caption: Structure-Hydrophilicity Relationship.

Conclusion

m-PEG7-t-butyl ester is a valuable tool in modern drug development and bioconjugation, largely owing to the hydrophilic properties imparted by its seven-unit polyethylene glycol chain. This inherent water solubility is crucial for improving the pharmacokinetic profiles of conjugated biomolecules and the bioavailability of poorly soluble drugs.[9] While quantitative data on its absolute water solubility is sparse, its computed LogP and extensive use as a solubility enhancer confirm its hydrophilic nature. The representative experimental protocols provided herein offer a framework for the empirical characterization of this and similar PEGylated linkers, enabling researchers to make informed decisions in their experimental designs. The strategic balance of a dominant hydrophilic PEG segment and a functional, more hydrophobic t-butyl ester terminus underscores its versatility and efficacy in a wide range of scientific applications.

References

- 1. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 2. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]

- 3. m-PEG7-t-butyl ester | C20H40O9 | CID 57890903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. app1-c89-pub.pressidium.com - Logp Chemistry [app1-c89-pub.pressidium.com]

- 5. agilent.com [agilent.com]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Influence of PEG7 Linkers: A Technical Guide to Steric Hindrance Effects

For Immediate Release

[City, State] – October 31, 2025 – In the intricate world of drug development and bioconjugation, the choice of a linker molecule can profoundly impact the efficacy and performance of a therapeutic. This technical guide delves into the core principles of steric hindrance as it pertains to the widely utilized polyethylene glycol (PEG) linker, with a specific focus on the short-chain PEG7 variant. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of how a PEG7 linker can modulate molecular interactions, supported by experimental data and detailed methodologies.

Introduction: The Balancing Act of Linker Design

Linkers in bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), serve as the crucial bridge between a targeting moiety and a payload or effector molecule. The ideal linker must not only ensure the stability of the conjugate in circulation but also facilitate the efficient release of the payload at the target site. One of the key physical properties influencing these functions is steric hindrance—the spatial arrangement of atoms in a molecule that can impede chemical reactions or intermolecular interactions.

Polyethylene glycol (PEG) has emerged as a popular linker component due to its hydrophilicity, biocompatibility, and tunable length. Shorter PEG chains, such as PEG7 (comprising seven ethylene glycol units), are often employed to minimize steric hindrance, a critical factor in applications requiring close proximity between the conjugated molecules.[1] Longer PEG chains, while offering benefits like increased solubility and prolonged circulation half-life, can introduce significant steric bulk, potentially hindering the binding of the targeting moiety to its receptor or the interaction of a PROTAC with its target protein and E3 ligase.[2][3]

The Steric Hindrance Profile of a PEG7 Linker

A PEG7 linker, with its relatively short and flexible structure, is generally considered to introduce minimal steric hindrance. This characteristic is particularly advantageous in scenarios where the binding pocket of a target protein is constrained or when the formation of a ternary complex, as in the case of PROTACs, is a delicate process sensitive to spatial orientation.

While specific quantitative data for PEG7 is often embedded within broader studies on PEG linkers, the general trend observed is that shorter PEG chains (from PEG2 to PEG12) offer a favorable balance between providing sufficient spacing and avoiding significant steric clashes.[] The primary role of a short PEG linker like PEG7 is to provide a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the conjugate without significantly impairing its biological activity.

Table 1: Comparative Impact of PEG Linker Length on Key Bioconjugate Properties

| PEG Linker Length | Expected Steric Hindrance | Impact on Solubility | Potential Effect on Binding Affinity (Kd) |

| PEG7 | Minimal | Moderate Increase | Negligible to Minor Decrease |

| PEG12 | Low to Moderate | Significant Increase | Minor to Moderate Decrease |

| PEG24 | Moderate to High | High Increase | Moderate to Significant Decrease |

| Alkyl Chain (C8) | Low | Low (Hydrophobic) | Variable (can increase non-specific binding) |

Note: The impact on binding affinity is highly context-dependent and can be influenced by the specific protein-ligand interaction.

Experimental Protocols for Assessing Steric Hindrance

To quantitatively evaluate the steric hindrance effects of a PEG7 linker, a combination of biophysical and biochemical assays is employed. These methods allow for the precise measurement of binding affinities, kinetics, and cellular activity of the bioconjugate.

Synthesis and Purification of a PEG7-Containing Bioconjugate

A common method for conjugating a PEG7 linker to a protein or peptide involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG7. This allows for the formation of a stable amide bond with primary amines (e.g., lysine residues or the N-terminus) on the target molecule.

Protocol: NHS-PEG7-Ester Conjugation to a Protein [5][6][7][8]

-

Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL. Ensure the pH of the buffer is between 7.2 and 8.5 to facilitate the reaction with primary amines.

-

PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEG7-ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG7-ester to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis. The purified PEG7-conjugated protein can be concentrated using centrifugal filters.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein, and mass spectrometry.

Biophysical Characterization of Binding Affinity

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can provide kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_d), which is a measure of binding affinity.

SPR Protocol for a PEG7-Conjugated Ligand [9][10][11][12]

-

Sensor Chip Preparation: Immobilize the target receptor on a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the PEG7-conjugated ligand (analyte) in a suitable running buffer. A concentration range spanning at least one order of magnitude above and below the expected K_d is recommended.

-

Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and a reference surface (to subtract non-specific binding). Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the k_a, k_d, and K_d values. A lower K_d value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14][15][16][17]

ITC Protocol for a PEG7-Containing PROTAC [18]

-

Sample Preparation: Prepare solutions of the target protein and the PEG7-containing PROTAC in the same dialysis buffer to minimize heat of dilution effects. The concentration of the protein in the sample cell is typically in the low micromolar range, while the PROTAC in the syringe is at a 10- to 20-fold higher concentration.

-

Titration: Perform a series of small injections of the PROTAC solution into the protein solution in the ITC sample cell while monitoring the heat evolved or absorbed.

-

Data Analysis: Integrate the heat flow peaks from each injection and plot them against the molar ratio of the PROTAC to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the K_d, n, ΔH, and ΔS.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is an essential tool for confirming the identity and purity of bioconjugates. It can be used to determine the exact mass of the PEG7-conjugated molecule, thereby confirming the number of PEG linkers attached (degree of labeling) and identifying the site of conjugation.[6][14][19][20]

Mass Spectrometry Protocol for a PEG7-Bioconjugate [19]

-

Sample Preparation: Prepare the purified bioconjugate at a concentration of approximately 1 mg/mL in a buffer compatible with mass spectrometry (e.g., 10 mM ammonium acetate).

-

Intact Mass Analysis: Analyze the intact bioconjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Deconvolution of the resulting mass spectrum will provide the mass of the conjugated protein, allowing for the determination of the number of PEG7 linkers attached.

-

Peptide Mapping for Site of Conjugation: a. Digest the bioconjugate with a protease (e.g., trypsin). b. Analyze the resulting peptide mixture by LC-MS/MS. c. Identify the PEGylated peptides by searching for the characteristic mass shift corresponding to the PEG7 linker. d. The fragmentation pattern of the PEGylated peptides in the MS/MS spectrum will confirm the specific amino acid residue to which the linker is attached.

Visualizing the Impact of Steric Hindrance: Signaling and Experimental Workflows

To illustrate the functional implications of linker-mediated steric hindrance, we can visualize key biological processes and experimental workflows using Graphviz, a graph visualization software. The following DOT language scripts generate diagrams that depict these concepts.

PROTAC-Mediated Protein Degradation

In the context of PROTACs, the linker length is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. A short linker like PEG7 is often hypothesized to facilitate this interaction by minimizing steric clashes.

Caption: PROTAC mechanism of action.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

For ADCs, the linker must be stable in circulation but allow for efficient payload release upon internalization into the target cell. A short PEG7 linker can influence the accessibility of the cleavable site to lysosomal enzymes.

Caption: ADC internalization and payload release.

Conclusion

The selection of an appropriate linker is a critical determinant of the success of a bioconjugate therapeutic. A PEG7 linker offers a compelling option for applications where minimizing steric hindrance is paramount. Its short, hydrophilic nature provides a balance of improved solubility and pharmacokinetics without significantly compromising the binding affinity or biological activity of the conjugate. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the steric effects of PEG7 and other linkers, enabling the rational design of more effective and safer biotherapeutics. As the field of targeted therapies continues to evolve, a deep understanding of the subtle yet significant role of linkers will remain a cornerstone of innovation.

Disclaimer: The experimental protocols provided are intended as a general guide. Specific conditions may need to be optimized for different molecules and experimental systems.

Contact: [Insert Contact Information for further inquiries]

References

- 1. researchgate.net [researchgate.net]

- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. confluore.com [confluore.com]

- 9. path.ox.ac.uk [path.ox.ac.uk]

- 10. faculty.washington.edu [faculty.washington.edu]

- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 19. enovatia.com [enovatia.com]

- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

m-PEG7-t-butyl ester safety data sheet information

This technical guide provides a comprehensive overview of m-PEG7-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. It is intended for researchers, scientists, and professionals in drug development who utilize such molecules for bioconjugation, drug delivery, and the development of therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs. This document collates available safety data, physical and chemical properties, and general experimental considerations.

Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG7-t-butyl ester was not publicly available at the time of this writing. The safety and handling information presented herein is synthesized from data on structurally similar compounds and general safety assessments of PEG derivatives. It is imperative to handle this chemical with care and in accordance with standard laboratory safety practices.

Chemical Identification and Properties

m-PEG7-t-butyl ester is a PEG derivative featuring a methoxy group at one terminus and a t-butyl protected carboxylic acid at the other. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2] The t-butyl ester protecting group can be removed under acidic conditions to reveal a reactive carboxylic acid.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | [3] |

| Synonyms | m-PEG7-Boc, m-PEG6-Boc | [3][4] |

| CAS Number | 874208-90-9 | [3] |

| Molecular Formula | C20H40O9 | [3] |

| Molecular Weight | 424.5 g/mol | |

| Purity | ≥95% - 98% | [2][4] |

| Appearance | Viscous liquid | [5] |

| Color | Colorless | [5] |

Safety and Handling

While a specific SDS for m-PEG7-t-butyl ester is not available, the safety profile can be inferred from data on similar PEG compounds and general chemical safety principles. PEG and its derivatives are generally considered to have low toxicity and are used in a variety of cosmetic and pharmaceutical applications.[6] However, as with any chemical, appropriate precautions should be taken.

An SDS for the structurally related compound, Amino-PEG7-t-butyl ester, indicates that it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Given the structural similarity, it is prudent to handle m-PEG7-t-butyl ester with similar care.

Table 2: Hazard and Precautionary Information (based on a similar compound)

| Category | Information | Source |

| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [7] |

| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [7] |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use only in areas with appropriate exhaust ventilation. Ensure adequate ventilation. Provide accessible safety shower and eye wash station. | [7] |

| Eye/Face Protection | Wear safety goggles with side-shields. | [7] |

| Hand Protection | Wear protective gloves. | [7] |

| Skin and Body Protection | Wear impervious clothing. | [7] |

| Respiratory Protection | Use a suitable respirator if ventilation is inadequate. | [7] |

Handling and Storage

| Condition | Recommendation | Source |

| Safe Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. | [7] |

| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C. Keep away from direct sunlight and sources of ignition. | [2][5][7] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [7] |

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. | [7] |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | [7] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. | [8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [8] |

Experimental Protocols

Due to the lack of specific experimental data for m-PEG7-t-butyl ester, a generalized protocol for assessing acute oral toxicity, based on standard OECD guidelines and information from the SDS of a similar compound, is provided as an example.

Example Protocol: Acute Oral Toxicity Assessment

Objective: To determine the acute oral toxicity of a test substance.

Principle: The test substance is administered orally to a group of experimental animals at a specific dose. Observations of effects and mortality are made over a defined period.

Materials:

-

Test substance (m-PEG7-t-butyl ester)

-

Experimental animals (e.g., Wistar rats)

-

Vehicle for administration (e.g., corn oil or water)

-

Oral gavage needles

-

Animal caging and husbandry supplies

Procedure:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: Prepare the test substance in the selected vehicle to the desired concentration.

-

Administration: Administer a single oral dose of the test substance to the animals using a gavage needle. A control group should receive the vehicle alone.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-